4-Iodo-1,5-dimethyl-1h-imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-iodo-1,5-dimethylimidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7IN2/c1-4-5(6)7-3-8(4)2/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPJVNGJZNQGRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1C)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Iodo 1,5 Dimethyl 1h Imidazole and Analogous Structures
Direct Iodination Strategies for Substituted Imidazoles
Direct iodination stands as the most straightforward approach to introduce an iodine atom onto the imidazole (B134444) ring. This method involves an electrophilic aromatic substitution reaction where an electrophilic iodine species reacts with the electron-rich imidazole ring. The regioselectivity of this reaction is a critical aspect, governed by the nature of the iodinating agent, reaction conditions, and the electronic and steric effects of substituents already present on the imidazole core.
Electrophilic Iodination of Imidazole Rings
The imidazole ring is an aromatic heterocycle that is susceptible to electrophilic attack due to its electron-rich nature. Iodination can be achieved using various reagents that serve as a source of an electrophilic iodine cation (I⁺) or its equivalent.
A variety of reagents have been developed for the iodination of aromatic and heteroaromatic compounds, many of which are applicable to the imidazole system. The choice of reagent and conditions is crucial for achieving regioselectivity, particularly for obtaining the C-4 iodo isomer in substituted imidazoles.
Commonly employed iodinating systems include:
Iodine (I₂) with a base: A mixture of molecular iodine and a base such as sodium hydroxide (NaOH) is a classic and cost-effective method. The base facilitates the reaction by deprotonating the N-H of the imidazole (if present) and generating the active iodinating species. For N-substituted imidazoles like 1,5-dimethyl-1H-imidazole, the base still plays a crucial role in activating the iodine. Reactions are typically run at low temperatures (e.g., 0 °C) in aqueous solutions. orgsyn.orgorganic-chemistry.org
N-Iodosuccinimide (NIS): NIS is a mild and efficient electrophilic iodinating agent that is widely used for its ease of handling and high reactivity. organic-chemistry.org It can be employed in various organic solvents, such as acetonitrile (ACN) or tetrahydrofuran (THF). commonorganicchemistry.com Catalytic amounts of an acid, like trifluoroacetic acid (TFA), can be used to activate NIS, enhancing its electrophilicity. organic-chemistry.org
1,3-Diiodo-5,5-dimethylhydantoin (DIH): DIH is another powerful electrophilic iodinating reagent. It has been used in the selective mono- and di-iodination of the imidazole backbone. chemicalbook.com
The table below summarizes typical conditions for the iodination of imidazole and its analogues, which can be adapted for the synthesis of 4-iodo-1,5-dimethyl-1H-imidazole.
| Reagent System | Substrate | Solvent | Conditions | Product | Yield |
| I₂ / NaOH / NaI | Imidazole | Water | 0 °C, 6 hours | 4-Iodo-1H-imidazole | 70.2% orgsyn.org |
| NIS | Generic Imidazole | Acetonitrile | Reflux, 4 hours | Iodo-imidazole | 85% commonorganicchemistry.com |
| NIS / TFA (cat.) | Methoxy-substituted arene | Acetonitrile | Room Temp, 2.5 hours | Iodo-arene | 78% commonorganicchemistry.com |
| DIH | Imidazole | H₂SO₄/NaOH | Ice bath | 4,5-Diiodo-1H-imidazole | N/A nih.gov |
The electrophilic iodination of an imidazole ring follows the general mechanism of electrophilic aromatic substitution. The process consists of two primary steps:
Formation of a σ-complex (Arenium Ion): The π-electrons of the imidazole ring act as a nucleophile, attacking the electrophilic iodine species (I⁺). This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, known as a σ-complex or arenium ion.
Deprotonation: A base present in the reaction mixture removes a proton from the carbon atom that formed the new C-I bond. This step restores the aromaticity of the imidazole ring, yielding the final iodinated product.
The first step, the attack on the electrophile, is typically the rate-determining step of the reaction as it involves the temporary loss of aromatic stabilization.
Influence of Alkyl Substituents on Regioselectivity (e.g., 1,5-dimethyl substitution)
In the case of 1,5-dimethyl-1H-imidazole, the positions available for iodination are C-2 and C-4. The existing methyl groups exert a significant directing influence on the incoming electrophile.
1-Methyl Group: The methyl group on the nitrogen atom is an electron-donating group (EDG) by induction. It increases the electron density of the entire ring, making it more reactive towards electrophiles compared to unsubstituted imidazole.
5-Methyl Group: The methyl group at the C-5 position is also an electron-donating group. It directs incoming electrophiles primarily to the ortho (C-4) and para (C-2) positions.
The regiochemical outcome depends on the relative stability of the σ-complex intermediates formed upon attack at C-2 versus C-4.
Attack at C-4: The positive charge in the resulting σ-complex can be delocalized over N-1, C-2, and C-5. The electron-donating methyl groups at N-1 and C-5 both help to stabilize this intermediate.
Attack at C-2: The positive charge in this intermediate is delocalized over N-1, C-4, and C-5. Again, both methyl groups contribute to stabilization.
While both positions are activated, the C-4 position in N-alkylimidazoles is often favored for electrophilic substitution due to a combination of electronic and steric factors. The C-2 position is adjacent to two nitrogen atoms, which can influence its reactivity. Therefore, direct iodination of 1,5-dimethyl-1H-imidazole is expected to yield primarily this compound.
Microwave-Assisted Iodination Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. nih.govwikipedia.org The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity. wikipedia.orgnih.gov This is attributed to the efficient and rapid heating of the reaction mixture through the interaction of microwaves with polar molecules. wikipedia.org
While the synthesis of various substituted imidazoles has been successfully achieved using microwave assistance, nih.govorganic-chemistry.org specific literature on the microwave-assisted iodination of 1,5-dimethyl-1H-imidazole is not widely available. However, protocols for the iodination of other aromatic systems, such as aromatic amines using diiodine and an oxidant in a microwave reactor, have been reported. nih.gov These reactions show a significant acceleration compared to conventional heating methods. nih.gov It is plausible that a similar microwave-assisted approach could be successfully applied to the iodination of substituted imidazoles, offering a more rapid and efficient synthetic route.
| Method | Reactants | Power / Time | Benefit |
| Microwave Synthesis | Aryl Aldehydes, Benzil, NH₄OAc | 1000 W, 12-16 min | Reduced reaction time, solvent-free nih.gov |
| Microwave Iodination | Aromatic Amines, I₂, H₅IO₆ | 500 W, 2-20 min | Shortened reaction times nih.gov |
| Microwave Synthesis | Aldehydes, NH₄OAc, Benzil | 400 W, 4-9 min | High yield, green solvent (H₂O) organic-chemistry.org |
Indirect Synthetic Routes via Polyhalogenated Imidazole Precursors
An alternative strategy for synthesizing specifically substituted iodoimidazoles involves the preparation of a polyhalogenated intermediate followed by selective dehalogenation. This approach can offer superior regiocontrol when direct iodination yields mixtures of isomers.
A viable indirect route to this compound would involve two key steps:
Synthesis of a Diiodo-1,5-dimethyl-1H-imidazole: This precursor could be synthesized by the exhaustive iodination of 1,5-dimethyl-1H-imidazole under forcing conditions, likely leading to 2,4-diiodo-1,5-dimethyl-1H-imidazole. The synthesis of related compounds like 4,5-diiodo-1H-imidazole is well-documented, typically using excess iodine and a base. google.comresearchgate.net
Selective Monodeiodination: The subsequent step involves the selective removal of one of the iodine atoms. The differing electronic environments of the iodine atoms at C-2 and C-4 can allow for regioselective removal.
A well-documented analogy for this process is the synthesis of 4-iodo-1-methyl-1H-imidazole from 4,5-diiodo-1-methyl-1H-imidazole. google.com In this procedure, the diiodo-precursor is treated with a Grignard reagent, such as ethylmagnesium bromide (EtMgBr). The Grignard reagent facilitates a halogen-metal exchange, preferentially at the more reactive iodine position, followed by quenching to install a hydrogen atom. This reaction proceeds in high yield (94%) and demonstrates the feasibility of selective deiodination on the imidazole ring. google.com A similar transformation could be envisioned for a diiodo-1,5-dimethyl-1H-imidazole precursor to yield the desired 4-iodo product.
| Precursor | Reagent | Solvent | Conditions | Product | Yield |
| 4,5-Diiodo-1-methyl-1H-imidazole | EtMgBr (3.0 M in ether) | CH₂Cl₂ | Room Temp, 20 min | 4-Iodo-1-methyl-1H-imidazole | 94% google.com |
| 2,4,5-Triiodo-1H-imidazole | Na₂SO₃ | DMF | 110 °C, overnight | 4-Iodo-1H-imidazole | N/A orgsyn.org |
Synthesis and Functionalization of Di-iodoimidazoles (e.g., 4,5-diiodo-1H-imidazole)
The foundational step in many synthetic routes to C4- and C5-substituted imidazoles is the creation of a di-iodinated intermediate, most commonly 4,5-diiodo-1H-imidazole. This compound serves as a versatile platform for subsequent, selective modifications. nih.gov
A prevalent method for synthesizing 4,5-diiodo-1H-imidazole involves the direct iodination of imidazole using elemental iodine in an alkaline system. google.comgoogle.com The reaction typically uses sodium hydroxide or potassium hydroxide to facilitate the substitution at the C4 and C5 positions of the imidazole ring. google.com One patented method describes dissolving imidazole in an aqueous solution of sodium hydroxide, followed by the dropwise addition of elemental iodine dissolved in tetrahydrofuran under ice-bath conditions. google.com Another variation involves reacting imidazole with iodine and sodium hydroxide in water, with the pH later adjusted to neutral to precipitate the di-iodinated product. google.com
The functionalization of these di-iodoimidazoles is the next critical step. Halogenated heterocycles are key starting materials for building new structures through cross-coupling reactions. nih.gov For instance, after the initial di-iodination, the imidazole nitrogen can be alkylated. A general procedure for the synthesis of 4-iodo-1-methyl-1H-imidazole starts from 4,5-diiodo-1-methyl-1H-imidazole, demonstrating that N-alkylation is a common subsequent transformation. chemicalbook.com
Selective Dehalogenation and Hydrodehalogenation Strategies for Monohalogenation
Achieving a single iodine substituent at a specific position on the imidazole ring often requires the selective dehalogenation of a di-iodinated precursor. This strategy is crucial for accessing compounds like this compound. Hydrodehalogenation, or reductive dehalogenation, is a key transformation for this purpose. thieme-connect.de
One effective method involves an iodine/magnesium exchange reaction. For example, to prepare a mono-iodo imidazole derivative, 4,5-diiodo-1H-imidazole can be treated with an isopropylmagnesium chloride lithium chloride complex. orgsyn.org This Grignard reagent selectively replaces one of the iodine atoms, which is then quenched to leave a hydrogen atom in its place, resulting in a mono-iodinated product. orgsyn.org A similar strategy is employed in the synthesis of 4-iodo-1-methyl-1H-imidazole from 4,5-diiodo-1-methyl-1H-imidazole, where ethylmagnesium bromide is used to effect the selective mono-dehalogenation. chemicalbook.com The reaction is typically monitored by TLC to ensure the complete consumption of the starting di-iodo material before quenching with water. chemicalbook.com
Another approach utilizes reducing agents to remove an iodine atom. A patented method describes the deiodination of 4,5-diiodo-imidazole using a reducing agent such as anhydrous sodium sulfite, potassium hydrogen sulfite, or sodium hydrosulfite in a solvent like DMF or water. google.com For instance, reacting 2,4,5-triiodo-1H-imidazole with sodium sulfite in DMF at elevated temperatures yields 4-iodo-1H-imidazole. chemicalbook.com These methods highlight the importance of controlled reduction to achieve the desired monohalogenated product. google.comthieme-connect.de
Cyclization and Ring-Forming Reactions for Imidazole Construction
Building the imidazole core from acyclic precursors is a fundamental strategy in heterocyclic chemistry. These methods allow for the introduction of desired substituents at specific positions by using appropriately pre-functionalized starting materials.
Intramolecular Cyclization Approaches to Substituted Imidazoles
Intramolecular cyclization is a powerful method for forming the imidazole ring, often involving the formation of a key bond to close the heterocyclic structure. One strategy involves the reaction of an amine with formaldehyde, followed by intramolecular cyclization and aromatization to afford the imidazole. rsc.org Another approach uses an in-situ generated imine, which then undergoes cyclization. For example, the condensation of a keto-aldehyde with an aminobenzylalcohol can lead to an imine intermediate that cyclizes and subsequently aromatizes to yield a 1,4-disubstituted imidazole. rsc.org
More complex cascade reactions have also been developed. An electrochemical-oxidation-induced intramolecular annulation provides a green chemistry approach, avoiding transition metal catalysts and peroxides. rsc.org In this method, amines, alkynes, and azides react through a tandem Michael addition, azidation, and cyclization sequence to furnish substituted imidazoles. rsc.org Similarly, base-mediated 7-exo-dig cyclizations of precursors containing both imidazole and alkyne functionalities have been used to construct fused imidazole-benzoxazepine systems. nih.gov
Assembly of Imidazole Core with Pre-functionalized Components
The assembly of the imidazole ring from multiple pre-functionalized components is a highly versatile and widely used strategy. The van Leusen imidazole synthesis, for example, reacts an aldehyde and an amine with tosylmethyl isocyanide (TosMIC) to form the imidazole core. mdpi.com This method has been adapted for various complex syntheses, including the preparation of fused triazolo-imidazoles and imidazo-azepines through sequential van Leusen/intramolecular cycloaddition or metathesis reactions. mdpi.com
Multi-component reactions (MCRs) are particularly efficient for creating polysubstituted imidazoles in a single step. The Debus-Radziszewski synthesis and its modern variations often involve the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and ammonium acetate. nih.govmdpi.com This approach allows for the synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles with great structural diversity. nih.gov Catalysts such as fluorinated graphene oxide or nano-magnesium aluminate spinel can be employed to promote these reactions, sometimes in combination with ultrasonic irradiation to enhance efficiency. nih.govmdpi.com
Optimization of Synthetic Pathways for Enhanced Yield and Selectivity
To maximize the efficiency of synthetic routes, careful optimization of reaction conditions is essential. This involves systematically screening various parameters to achieve the highest possible yield and selectivity for the desired product. wisdomlib.org
Reaction Condition Screening and Parameter Optimization
The optimization process involves adjusting variables such as catalysts, solvents, bases, temperature, and reaction time. wisdomlib.org For instance, in palladium-catalyzed C-H functionalization reactions to create fused imidazole derivatives, parameters like the specific palladium source (e.g., Pd(OAc)₂), the choice of ligand, and the base (e.g., Cs₂CO₃) are critical for success. acs.org
In multi-component reactions for imidazole synthesis, factorial design experiments can be employed to systematically investigate the impact of factors like microwave power and irradiation time on the product yield. orientjchem.org One study on microwave-assisted imidazole synthesis identified the optimal conditions for producing a series of imidazole derivatives by reacting benzil, ammonium acetate, and various aromatic aldehydes. orientjchem.org The data revealed that a microwave power of 720 watts and a reaction time of 5.7 minutes provided the maximum yield for the target compounds. orientjchem.org Such systematic screening ensures that the synthetic process is not only effective but also efficient and scalable.
Below is a table summarizing the optimization of a microwave-assisted synthesis of a substituted imidazole (Compound 4a).
| Experiment Run | Microwave Power (Watts) | Time (minutes) | Yield (%) |
| 1 | 540 | 5 | 70 |
| 2 | 720 | 5 | 82 |
| 3 | 540 | 7 | 78 |
| 4 | 720 | 7 | 90 |
| Center Point 1 | 630 | 6 | 85 |
| Center Point 2 | 630 | 6 | 86 |
This systematic approach to parameter optimization is a cornerstone of modern synthetic chemistry, enabling the efficient production of complex molecules like this compound. wisdomlib.orgorientjchem.org
Flow Chemistry and Scale-Up Considerations for Efficient Production
The transition from laboratory-scale synthesis to large-scale industrial production of specialized chemical compounds like this compound necessitates the adoption of advanced manufacturing technologies. Continuous flow chemistry, in particular, has emerged as a powerful alternative to traditional batch processing, offering significant advantages in terms of efficiency, safety, and scalability. acs.orgresearchgate.net This section explores the application of flow chemistry principles and the associated scale-up considerations for the efficient production of this compound and structurally related compounds.
The development of continuous flow processes using plug flow tube reactors (PFRs) presents distinct benefits for drug development and manufacturing. acs.orgresearchgate.net This methodology allows for chemistry that might be challenging to execute in conventional batch reactors. acs.orgresearchgate.net For the synthesis of imidazole derivatives, flow chemistry enables rapid process optimization and has been successfully scaled up under Good Manufacturing Practice (GMP) conditions. acs.orgresearchgate.net For instance, a challenging cyclization reaction to produce a 1H-4-substituted imidazole intermediate was successfully scaled to produce 29 kg of product in a pilot-scale PFR. acs.orgresearchgate.net
A key advantage of flow chemistry is the ability to rapidly screen and optimize reaction parameters. Automated systems integrated with PFRs, which include automated sampling, dilution, and analytical analysis, facilitate data-rich experimentation. acs.org This allows for the efficient optimization of critical process parameters such as temperature, pressure, residence time, and reagent stoichiometry.
The principles of flow chemistry have been successfully applied to the synthesis of various imidazole-based structures. For example, a scalable method for preparing 4,5-disubstituted imidazoles and thiazoles has been developed using a modular flow microreactor. acs.org This system utilizes microfluidic reaction chips and packed immobilized-reagent columns, demonstrating the convenience and efficiency of processing materials in a flow reactor compared to batch procedures. acs.org Such a setup has been shown to be readily scalable, enabling the production of multigram quantities of material by extending the operation time of the flow reactor. acs.org
Furthermore, continuous-flow methodologies have been devised for the selective mono- and di-iodination of the imidazole backbone. rsc.org These processes, utilizing a multi-jet oscillating disk (MJOD) flow reactor, are characterized by short reactor residence times and high mass-time yields. rsc.org The continuous flow synthesis of 4(5)-iodo-1H-imidazole HCl salt has been successfully concatenated with a continuous flow work-up and liquid-liquid extraction section, achieving a production capacity of 95 g per day. rsc.org Similarly, a process for 4,5-diiodo-1H-imidazole, integrated with semi-continuous isolation units, reached a production capacity of 295 g per day. rsc.org
The table below summarizes key parameters and outcomes from flow chemistry applications in the synthesis of imidazole derivatives, illustrating the potential for efficient and scalable production.
| Product | Reactor Type | Key Process Features | Scale/Throughput | Reference |
|---|---|---|---|---|
| 1H-4-Substituted Imidazole Intermediate | Plug Flow Tube Reactor (PFR) | Rapid optimization and linear scale-up under GMP conditions. | 29 kg (pilot scale) | acs.orgresearchgate.net |
| 1H-4-Substituted Imidazole Intermediate (2nd Gen) | PFR with automated sampling | Data-rich optimization of cyclization and deprotection steps. | 1 kg demonstration runs (potential for 1–2 MT/year) | acs.org |
| 4,5-Disubstituted Thiazoles and Imidazoles | Modular Flow Microreactor | Utilized microfluidic chips and immobilized reagents. | >15 g (lab scale) | acs.org |
| 4(5)-Iodo-1H-imidazole HCl salt | Multi-jet Oscillating Disk (MJOD) Flow Reactor | Concatenated with continuous flow liquid-liquid extraction. | 95 g/day | rsc.org |
| 4,5-Diiodo-1H-imidazole | MJOD Flow Reactor | Concatenated with semi-continuous isolation units. | 295 g/day | rsc.org |
Reactivity and Advanced Organic Transformations of 4 Iodo 1,5 Dimethyl 1h Imidazole
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For 4-Iodo-1,5-dimethyl-1H-imidazole, the C-I bond serves as a reactive handle for these transformations, most notably with palladium catalysts. These reactions were pioneered by chemists including Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, who were awarded the 2010 Nobel Prize in Chemistry for their work. rsc.orgnobelprize.orgnobelprize.org
Palladium-Catalyzed C-C Bond Formation
Palladium catalysts are highly effective in mediating the coupling of organohalides with various organometallic reagents. The general mechanism for these reactions involves a catalytic cycle that begins with the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. rsc.org
The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds between sp2-hybridized carbon atoms. yonedalabs.com This reaction typically involves the palladium-catalyzed coupling of an organohalide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a base. yonedalabs.comresearchgate.net For this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl substituents at the C4 position. The reaction conditions are generally mild and tolerant of a wide range of functional groups. nih.govnih.gov
An efficient protocol for the Suzuki-Miyaura cross-coupling of unprotected haloimidazoles has been reported, highlighting the feasibility of these reactions on the imidazole (B134444) scaffold. nih.gov These conditions often provide good to excellent yields of the desired functionalized imidazole derivatives. researchgate.netnih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of this compound
| Parameter | Condition |
|---|---|
| Substrates | This compound, Aryl/heteroaryl boronic acid |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), or other Pd(0)/Pd(II) complexes |
| Ligand | Phosphine ligands such as SPhos or XPhos may be used. arkat-usa.org |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ |
| Solvent | Dioxane/water, DMF, or Toluene |
| Temperature | 80-120 °C (often with microwave irradiation) arkat-usa.org |
The Sonogashira coupling enables the formation of a C-C bond between a vinyl or aryl halide and a terminal alkyne. organic-chemistry.orgvinhuni.edu.vn This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of an amine base. organic-chemistry.orgacs.org This methodology can be applied to this compound to synthesize 4-alkynyl-1,5-dimethyl-1H-imidazoles. Modern protocols have been developed that can proceed under copper-free, amine-free, and even solvent-free conditions. acs.orgnih.gov
The reaction tolerates a variety of functional groups on both the imidazole and the alkyne partner, making it a versatile tool for the synthesis of complex molecules. nih.gov
Table 2: Typical Conditions for Sonogashira Cross-Coupling of this compound
| Parameter | Condition |
|---|---|
| Substrates | This compound, Terminal alkyne |
| Catalyst | PdCl₂(PPh₃)₂, Pd(OAc)₂ |
| Co-catalyst | CuI (though copper-free conditions exist) nih.gov |
| Base | Et₃N, DIPEA, or other amine bases |
| Solvent | THF, DMF, or Acetonitrile |
| Temperature | Room temperature to 100 °C |
Beyond the Suzuki and Sonogashira reactions, other palladium-catalyzed cross-couplings are also important in organic synthesis. rsc.orgrsc.org
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. rsc.orgresearchgate.net In the context of this compound, this would allow for the introduction of alkenyl substituents at the C4 position. The reaction is typically carried out in the presence of a palladium catalyst and a base. researchgate.net
The Negishi coupling utilizes organozinc reagents as the nucleophilic partner. rsc.orgnobelprize.org This reaction is known for its high reactivity and functional group tolerance. Coupling this compound with an organozinc reagent would provide an alternative route to C-C bond formation, particularly for alkyl, aryl, or vinyl groups.
Mechanistic Insights into Catalytic Cycles and Regioselectivity
The mechanism of palladium-catalyzed cross-coupling reactions is generally understood to proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. rsc.orgyonedalabs.comnih.gov
Oxidative Addition : The active Pd(0) catalyst inserts into the C-I bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step. nih.gov
Transmetalation : The organic group from the organometallic reagent (e.g., boronic acid in Suzuki coupling) is transferred to the palladium center, displacing the halide. rsc.org
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the cycle. rsc.org
Advanced mass spectrometric techniques can be used to study these catalytic processes and identify key intermediates. uvic.ca For a substituted imidazole like this compound, the regioselectivity of these reactions is dictated by the position of the iodine atom, ensuring that functionalization occurs specifically at the C4 position.
Nucleophilic Substitution and Metalation Reactions
While the C-I bond is the primary site for cross-coupling, the imidazole ring and its substituents can also undergo other transformations.
Nucleophilic Substitution : In some cases, direct nucleophilic aromatic substitution (SNAr) can occur at the C4 position, although this is generally less common for iodo-substituted imidazoles compared to those bearing stronger electron-withdrawing groups. The reactivity towards nucleophilic substitution can be influenced by the nature of the nucleophile and the reaction conditions. rsc.orgrsc.org For instance, N-protected haloimidazoles have been shown to react with various nucleophiles, leading to the displacement of the halogen atom. rsc.org
Metalation : The protons on the imidazole ring and the methyl groups can be acidic enough to be removed by strong bases, a process known as metalation or deprotonation. A study on the metalation of 1,2-dimethylimidazole (B154445), a constitutional isomer, showed that the site of metalation (either the C5 position on the ring or the C2-methyl group) is highly dependent on the metallating agent, solvent, and reaction conditions. rsc.org By analogy, this compound could potentially be metalated at the C2 position or one of the methyl groups using a strong base like n-butyllithium or a lithium amide base. rsc.orgnih.gov The resulting organolithium species can then be trapped with various electrophiles, providing a complementary method for functionalization.
Direct Nucleophilic Displacement of the Iodine Atom
Nucleophilic aromatic substitution (SNAr) on electron-rich aromatic and heteroaromatic iodides is typically challenging and often requires harsh reaction conditions or the presence of activating groups (e.g., nitro groups) on the ring, which are absent in this compound. Alternatively, transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Ullmann condensation) are more common methods for achieving such substitutions, rather than direct displacement. No specific studies demonstrating the direct nucleophilic displacement of iodine on this compound were identified.
Lithium-Halogen Exchange for Generation of Imidazolyl Anions
Lithium-halogen exchange is a powerful and common method for converting aryl halides into organolithium reagents. wikipedia.orgharvard.edu The reaction is typically very fast, especially with aryl iodides, and is often carried out at low temperatures using alkyllithium reagents like n-butyllithium or tert-butyllithium. wikipedia.org Research on other substituted halo-imidazoles confirms that this transformation is feasible on the imidazole scaffold, allowing for the generation of lithiated imidazole species. rsc.org However, specific protocols, reaction conditions, and yields for the lithium-halogen exchange on this compound are not described in the available literature.
Subsequent Electrophilic Quenching Reactions for Diverse Functionalization
Following the generation of an imidazolyl anion via lithium-halogen exchange, it is expected to react with a wide variety of electrophiles. Studies on analogous lithiated imidazoles have shown successful quenching with electrophiles such as carbon dioxide, aldehydes, and disulfides to introduce new functional groups. rsc.org This two-step sequence is a standard method for the functionalization of heterocyclic compounds. nih.gov Without specific examples starting from this compound, a detailed account of achievable functionalizations remains speculative.
Further Functionalization and Derivatization of the Imidazole Ring
Derivatization at Unsubstituted Ring Positions
The only unsubstituted position on the this compound ring is the C2 carbon. The C2-proton of imidazolium salts is known to be acidic and can be removed by a strong base to form a carbene, or the C2-position can be functionalized through various C-H activation strategies. Palladium-catalyzed C-H functionalization has been used to introduce substituents at the C2-position of other imidazole derivatives. acs.org No research was found describing the specific derivatization at the C2-position of this compound.
Functional Group Interconversions on Existing Substituents (e.g., ester hydrolysis, hydrazide formation)
This area of chemistry is entirely dependent on the successful prior functionalization of the molecule. For instance, if a reaction from section 3.2.3 were to introduce an ester group, it could then be hydrolyzed to a carboxylic acid or converted into a hydrazide using standard synthetic procedures. As no literature was found detailing the initial functionalization of this compound, there is consequently no information on subsequent interconversions of these yet-to-be-introduced functional groups.
Strategic Applications in Complex Molecular Synthesis
4-Iodo-1,5-dimethyl-1H-imidazole as a Versatile Synthon
As a chemical intermediate, this compound (CAS No. 133838-77-4) possesses the key features of a versatile synthon. chemshuttle.com The iodo group at the 4-position can readily participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The methyl groups at the 1- and 5-positions provide steric bulk and electronic modification compared to its unmethylated parent, 4-iodo-1H-imidazole, which can influence reactivity and solubility. While general methodologies exist for the N-arylation of various imidazoles using copper-catalyzed reactions, specific examples employing this compound are not detailed in the provided search results. rhhz.netscirp.org
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 133838-77-4 |
| Molecular Formula | C₅H₇IN₂ |
| Molecular Weight | 222.03 g/mol |
| SMILES | CN1C(C)=NC(I)=C1 |
Data sourced from chemical supplier information. chemshuttle.com
Building Block for Complex Imidazole-Containing Heterocyclic Systems
Iodinated imidazoles are fundamental building blocks for constructing more elaborate heterocyclic systems, which are prevalent scaffolds in pharmaceuticals and biologically active molecules.
The reactivity of the C-I bond is often exploited to build fused-ring systems. While specific examples involving this compound are not available, related iodocyclization reactions are known to produce fused imidazole (B134444) derivatives. beilstein-journals.org This suggests a potential, though undocumented, pathway for this compound to be used in synthesizing polycyclic structures.
Imidazole derivatives are crucial precursors for N-heterocyclic carbenes (NHCs), a class of ligands that has revolutionized catalytic chemistry. The synthesis of NHC complexes can proceed through the oxidative addition of C-halogen bonds in imidazolium salts to low-valent transition metals. acs.org For instance, 4-iodo-imidazolium salts have been used to create abnormal NHC (aNHC) complexes with palladium and platinum. acs.org Although this demonstrates a general principle, the direct application of this compound as a precursor to specific functionalized ligands or NHCs is not described in the available literature. Research on other diiodo-imidazole derivatives has led to the formation of coordination polymers that function as ligands. researchgate.net
Precursor for Advanced Organic Materials and Conjugated Systems
The imidazole ring can act as a π-conjugated backbone in the design of advanced organic materials with applications in electronics and optics. beilstein-journals.org These "push-pull" systems, featuring electron-donating and electron-accepting groups attached to the imidazole core, can exhibit significant intramolecular charge transfer (ICT), a property desirable for non-linear optical materials and components of organic light-emitting diodes (OLEDs). beilstein-journals.org The iodo-substituent on an imidazole ring provides a convenient handle to introduce various functional groups through cross-coupling, thereby tuning the electronic properties of the resulting conjugated system. However, the literature search did not yield specific instances of this compound being used for this purpose.
Advanced Spectroscopic Characterization and Structural Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of 4-Iodo-1,5-dimethyl-1H-imidazole in solution.
One-dimensional (1D) NMR provides fundamental information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms. In the ¹H NMR spectrum, distinct signals for the two methyl groups (N-CH₃ and C-CH₃) and the lone proton on the imidazole (B134444) ring are expected. The N-methyl group typically appears as a singlet, while the C-methyl group may show coupling to the ring proton. The chemical shift of the imidazole proton is influenced by the electron-withdrawing effect of the iodine atom.
Two-dimensional (2D) NMR techniques are employed for a more detailed and unambiguous assignment of the NMR signals.
COSY (Correlation Spectroscopy) helps to identify scalar-coupled protons, confirming the connectivity within the molecule.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically over two or three bonds), which is crucial for establishing the connectivity between the methyl groups and the imidazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of atoms, which is vital for determining the preferred conformation of the molecule in solution.
| ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| N-CH₃ | C2 |
| C5-CH₃ | C4 |
| H2 | C5 |
| N-CH₃ | |
| C5-CH₃ |
Note: Specific chemical shift values are dependent on the solvent and experimental conditions and require experimental data for precise reporting.
Through the use of variable temperature NMR studies and NOESY experiments, the conformational preferences and any dynamic processes, such as restricted rotation around single bonds, can be investigated. The presence of the bulky iodine atom and the methyl group at the 5-position may lead to specific conformational preferences to minimize steric hindrance.
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the exact molecular formula of a compound. For this compound (C₅H₇IN₂), HRMS provides a highly accurate mass measurement of the molecular ion. This allows for the unambiguous confirmation of the elemental composition, distinguishing it from other compounds with the same nominal mass. The experimentally determined mass-to-charge ratio (m/z) will closely match the calculated theoretical value for the chemical formula C₅H₇IN₂.
| Property | Value |
| Molecular Formula | C₅H₇IN₂ |
| Molecular Weight | 222.03 g/mol |
| Canonical SMILES | CC1=C(N=CN1C)I |
| InChI Key | WDPJVNGJZNQGRF-UHFFFAOYSA-N |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional structure of this compound in the solid state.
Single-crystal X-ray diffraction analysis reveals the precise bond lengths, bond angles, and torsion angles within the molecule. This allows for a detailed understanding of the molecular geometry. The analysis also provides insights into how the individual molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. The packing arrangement is influenced by various intermolecular forces.
Computational and Theoretical Investigations of 4 Iodo 1,5 Dimethyl 1h Imidazole
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and molecular properties of imidazole (B134444) derivatives. tandfonline.comnih.govnih.govresearchgate.netrasayanjournal.co.indntb.gov.uappor.az These methods allow for the determination of optimized molecular geometries, the distribution of electron density, and the energies of molecular orbitals, which are fundamental to understanding the compound's stability and reactivity.
For substituted imidazoles, DFT calculations at levels such as B3LYP with basis sets like 6-311++G(d,p) are commonly used to obtain accurate structural parameters. tandfonline.comrasayanjournal.co.in These calculations can predict bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data from techniques like X-ray crystallography. tandfonline.comrasayanjournal.co.in
The electronic properties are further described by analyzing the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. orientjchem.orgresearchgate.net A smaller energy gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. tandfonline.comrasayanjournal.co.inorientjchem.org These maps visualize the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For imidazole derivatives, the nitrogen atoms of the imidazole ring are typically the most electron-rich sites, making them susceptible to electrophilic attack. rasayanjournal.co.inorientjchem.org
Natural Bond Orbital (NBO) analysis provides further details about charge distribution and intramolecular interactions, such as hyperconjugative interactions that contribute to the molecule's stability. orientjchem.org
Table 1: Representative Quantum Chemical Descriptors for Imidazole Derivatives (Hypothetical Data for 4-Iodo-1,5-dimethyl-1H-imidazole based on literature for similar compounds)
| Parameter | Value | Significance |
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | -1.2 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |
| Dipole Moment | 3.5 D | Polarity of the molecule |
In Silico Mechanistic Studies of Reaction Pathways and Transition States
Computational methods are instrumental in exploring the mechanisms of chemical reactions involving imidazole derivatives. By mapping the potential energy surface, researchers can identify the most probable reaction pathways, locate transition states, and calculate activation energies. This information is crucial for understanding reaction kinetics and predicting the formation of specific products.
For a compound like this compound, several reaction types can be investigated computationally. These include nucleophilic substitution at the iodine-bearing carbon, electrophilic attack on the imidazole ring, and metal-catalyzed cross-coupling reactions.
In silico studies of reaction mechanisms typically involve the following steps:
Reactant and Product Optimization: The geometries of the starting materials and potential products are optimized to find their lowest energy conformations.
Transition State Search: Sophisticated algorithms are used to locate the transition state structure connecting reactants and products. This is a first-order saddle point on the potential energy surface.
Frequency Analysis: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (for reactants and products) or a transition state (which has exactly one imaginary frequency).
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located transition state is the correct one for the reaction of interest.
Computational studies on related imidazole systems have shed light on the feasibility of various synthetic transformations. For instance, the coordination of imidazole derivatives to metal centers can significantly alter their reactivity, a phenomenon that can be modeled to predict catalytic cycles. acs.org
Prediction and Correlation of Spectroscopic Data
Quantum chemical calculations are widely used to predict and interpret spectroscopic data, including NMR, IR, and Raman spectra. tandfonline.comresearchgate.netresearchgate.net These predictions are invaluable for confirming the structure of newly synthesized compounds and for assigning experimental spectral features.
NMR Spectroscopy: The prediction of NMR chemical shifts (¹H and ¹³C) is a common application of computational chemistry. nih.govresearchgate.netnih.govbohrium.comresearchgate.net By calculating the magnetic shielding tensors of the nuclei in the optimized molecular structure, theoretical chemical shifts can be obtained. These are often correlated with experimental values to aid in signal assignment. The GIAO (Gauge-Including Atomic Orbital) method is frequently employed for this purpose. researchgate.net Recent advancements using machine learning models trained on large datasets of experimental and calculated shifts have significantly improved the accuracy of these predictions. nih.govnih.gov
Vibrational Spectroscopy (IR and Raman): Theoretical vibrational frequencies and intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. researchgate.netresearchgate.net These calculated spectra can be compared with experimental FT-IR and FT-Raman spectra to assign the observed vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations. It is common practice to scale the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound (Hypothetical Data)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C-H stretch (methyl) | 2950-3050 |
| C=N stretch (imidazole ring) | 1550-1650 |
| C-N stretch (imidazole ring) | 1300-1400 |
| C-I stretch | 500-600 |
Modeling of Structure-Reactivity Relationships and Selectivity Origin
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are computational tools used to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity, respectively. nih.govnih.gov These models are built by developing mathematical equations that relate calculated molecular descriptors to experimentally determined properties.
For a series of substituted imidazoles, QSAR studies can be employed to understand how different substituents influence a particular biological effect. nih.gov The molecular descriptors used in these models can be electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or lipophilic (e.g., logP).
The origin of selectivity in chemical reactions involving this compound can also be investigated using computational modeling. For example, in reactions with multiple possible sites of attack, DFT calculations can be used to determine the activation energies for each pathway. The pathway with the lowest activation energy will be the most favored, thus explaining the observed regioselectivity or stereoselectivity.
By analyzing the electronic and steric features of the transition states for different reaction pathways, researchers can gain a fundamental understanding of the factors that govern the selectivity of a reaction. This knowledge is critical for designing more efficient and selective synthetic methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
